4-({[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]acetyl}amino)-N,N-diethylbenzamide
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Overview
Description
4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}-N,N-DIETHYLBENZAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a phthalazine core, a chlorophenyl group, and a benzamide moiety, making it a unique molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}-N,N-DIETHYLBENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the phthalazine core, followed by the introduction of the chlorophenyl group and the benzamide moiety. Common reagents used in these reactions include chlorinating agents, amides, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}-N,N-DIETHYLBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}-N,N-DIETHYLBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}-N,N-DIETHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenylacetic acid: Shares the chlorophenyl group but differs in its overall structure and properties.
N-(4-Chlorophenyl)-1,2-phenylenediamine: Contains a chlorophenyl group and a phenylenediamine moiety, making it structurally similar but functionally different.
Uniqueness
4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}-N,N-DIETHYLBENZAMIDE stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields.
This detailed article provides a comprehensive overview of 4-{2-[4-(4-CHLOROPHENYL)-1-OXO-1,2-DIHYDROPHTHALAZIN-2-YL]ACETAMIDO}-N,N-DIETHYLBENZAMIDE, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C27H25ClN4O3 |
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Molecular Weight |
489.0 g/mol |
IUPAC Name |
4-[[2-[4-(4-chlorophenyl)-1-oxophthalazin-2-yl]acetyl]amino]-N,N-diethylbenzamide |
InChI |
InChI=1S/C27H25ClN4O3/c1-3-31(4-2)26(34)19-11-15-21(16-12-19)29-24(33)17-32-27(35)23-8-6-5-7-22(23)25(30-32)18-9-13-20(28)14-10-18/h5-16H,3-4,17H2,1-2H3,(H,29,33) |
InChI Key |
SHYVGLBHJBSBMW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3C(=N2)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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